An In-Depth Technical Guide on 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic Acid: Biological Activity and Mechanism of Action
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Author: BenchChem Technical Support Team. Date: February 2026
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Exploratory
physicochemical properties of Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
Technical Guide: Physicochemical Profiling of Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]- Executive Summary & Chemical Identity Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (CAS: 302603-63-0) is a diaryl eth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Physicochemical Profiling of Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
Executive Summary & Chemical Identity
Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (CAS: 302603-63-0) is a diaryl ether sulfonamide derivative characterized by a para-substituted benzoic acid core. In drug discovery, this molecular architecture serves as a critical non-hydroxamate scaffold, primarily investigated for Matrix Metalloproteinase (MMP) inhibition (specifically MMP-2, MMP-9, and MMP-12) and as a pharmacophore for PPAR agonists .
Unlike hydroxamic acids, which suffer from poor pharmacokinetic (PK) profiles and non-specific metal chelation, the carboxylic acid "warhead" in this compound offers a more stable, albeit less potent, zinc-binding group (ZBG) or electrostatic anchor. This guide details the physicochemical properties, synthesis, and experimental handling required to utilize this compound effectively in lead optimization.
This section synthesizes experimental data with structure-activity relationship (SAR) predictions standard for sulfonamido-benzoic acids.
Ionization & Lipophilicity (pKa & LogP)
The compound exhibits amphiphilic behavior with two distinct ionization centers. Understanding these is crucial for formulation and assay buffer selection.
Acidic Center 1 (Carboxylic Acid): pKa ≈ 3.8 – 4.2. At physiological pH (7.4), this group is fully deprotonated (COO⁻), enhancing solubility.
Acidic Center 2 (Sulfonamide NH): pKa ≈ 9.5 – 10.2. The electron-withdrawing sulfonyl group acidifies the NH, but it remains neutral at physiological pH.
Lipophilicity (LogP): The bulky phenoxy-phenyl tail contributes significant hydrophobicity.
LogD (pH 7.4): ~1.5 – 2.0 (Reduced due to ionization of the carboxylate).
Solubility Profile
Solvent
Solubility Rating
Notes
Water (pH 2.0)
Insoluble (< 1 µg/mL)
Fully protonated neutral form precipitates.
Water (pH 7.4)
Moderate (~100 µg/mL)
Soluble as a mono-anion salt.
DMSO
High (> 50 mM)
Preferred stock solvent.
Ethanol
Moderate
Heating may be required.
Solid-State Stability
Melting Point: Typically 208–212°C (Decomposition). High lattice energy due to intermolecular hydrogen bonding (Sulfonamide NH ··· O=C Carboxyl).
Thermal Stability: Stable up to 200°C. Avoid prolonged exposure to strong acids at reflux, which may hydrolyze the sulfonamide bond.
Structural Context & Signaling Pathways
This scaffold is frequently employed to target enzymes involved in tissue remodeling. The diagram below illustrates the synthesis logic and its biological interaction mode (MMP inhibition).
Figure 1: Synthesis pathway and mechanism of action within the MMP active site. The phenoxyphenyl tail provides selectivity via the S1' pocket, while the carboxylate anchors to the Zinc ion.
Experimental Protocols
Synthesis & Purification
Rationale: The sulfonylation of anilines is rapid but requires careful pH control to prevent bis-sulfonylation or hydrolysis of the sulfonyl chloride.
Dissolve 4-aminobenzoic acid in DCM/Pyridine at 0°C.
Add sulfonyl chloride dropwise over 30 mins to control exotherm.
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
Workup (Critical):
Evaporate volatiles.
Redissolve residue in 1N NaOH (converts product to soluble sodium salt).
Wash aqueous layer with Ethyl Acetate (removes unreacted sulfonyl chloride/impurities).
Acidify aqueous layer with 1N HCl to pH 2–3. The product will precipitate as a white solid.
Recrystallization: Ethanol/Water (9:1).
Thermodynamic Solubility Assay
Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. This protocol determines the true equilibrium solubility.
Preparation: Weigh 5 mg of solid compound into a glass vial.
Solvent Addition: Add 1.0 mL of phosphate buffer (pH 7.4).
Equilibration: Shake at 25°C for 24 hours.
Filtration: Filter through a 0.45 µm PVDF membrane (low binding).
Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.
References
ChemicalBook. (2023). 4-Benzenesulfonylaminobenzoic acid Derivatives and Properties. Link
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776. (Contextual grounding for Sulfonamido-carboxylic acid scaffolds). Link
GuideChem. (2023). CAS 302603-63-0 Entry and Physical Data. Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Reference for LogP/Solubility analysis). Link
Foundational
literature review of sulfonyl amino benzoic acid derivatives in medicinal chemistry
[1][2] Executive Summary The Sulfonyl Amino Benzoic Acid pharmacophore represents a privileged structural motif in medicinal chemistry, characterized by the intersection of a benzoic acid core, a sulfonamide moiety ( ),...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The Sulfonyl Amino Benzoic Acid pharmacophore represents a privileged structural motif in medicinal chemistry, characterized by the intersection of a benzoic acid core, a sulfonamide moiety (
), and an amino group. This scaffold bifurcates into two distinct but chemically related classes with divergent therapeutic applications:
Sulfamoyl Benzoic Acids (
): The foundation of "loop diuretics" (e.g., Furosemide, Bumetanide) and modern Carbonic Anhydrase (CA) inhibitors targeting hypoxic tumors.[1]
N-Sulfonyl Anthranilic Acids (
): A rapidly evolving class of anti-inflammatory agents, antivirals (Dengue), and protein-protein interaction inhibitors (MCL-1/BCL-xL).[1]
This guide provides a technical deep-dive into the synthesis, pharmacology, and Structure-Activity Relationships (SAR) of these derivatives, designed for application scientists and drug discovery chemists.
Part 1: Chemical Architecture & Synthetic Strategies[2]
The synthesis of these derivatives relies on orthogonal protection strategies to manage the reactivity of the aniline nitrogen and the carboxylic acid.
Class A: Synthesis of 5-Sulfamoyl Benzoic Acids
This pathway is used to generate classic diuretics and CA inhibitors.[1] The key step is chlorosulfonation .[2]
Reaction Workflow
Substrate: 4-chloro-benzoic acid or 2-amino-benzoic acid.[1]
Electrophilic Substitution: Treatment with chlorosulfonic acid (
) introduces the sulfonyl chloride group, typically at the meta position relative to the directing carboxyl group (or para to the activating amino group).
Amination: Reaction with ammonia or primary amines yields the sulfonamide.
Figure 1: General synthetic pathway for sulfamoyl benzoic acid derivatives via chlorosulfonation.
Class B: Synthesis of N-Sulfonyl Anthranilic Acids
This pathway targets the aniline nitrogen of anthranilic acid (2-aminobenzoic acid) to create sulfonamide linkages.[1]
Selectivity: If using the free acid, pH control is vital to prevent formation of the mixed anhydride.
Part 2: Pharmacology & Mechanism of Action[2][3]
Carbonic Anhydrase Inhibition (CAIs)
The primary target for sulfamoyl benzoic acids is the Carbonic Anhydrase (CA) enzyme family.[3][4][5]
Mechanism: The unsubstituted sulfonamide moiety (
) acts as a Zinc-Binding Group (ZBG).[1] The nitrogen atom coordinates to the ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis ().[1]
Therapeutic Relevance:
CA II: Glaucoma (intraocular pressure reduction).
CA IX & XII: Hypoxic tumors.[3][4] These isoforms are overexpressed in cancer cells to regulate pH. Inhibiting them leads to intracellular acidification and cell death.
Figure 2: Mechanism of Carbonic Anhydrase inhibition by sulfamoyl derivatives via Zinc coordination.
Na-K-2Cl Cotransporter (NKCC2) Inhibition
Derivatives like Furosemide and Bumetanide inhibit the NKCC2 transporter in the thick ascending limb of the Loop of Henle.[1]
Binding: They bind to the
binding site of the transporter translocation pocket.[1]
Result: Inhibition of NaCl reabsorption, driving diuresis.
Part 3: Structure-Activity Relationship (SAR)[2]
The biological activity is strictly governed by substitution patterns on the benzoic acid ring.
SAR of Sulfamoyl Benzoic Acids (Diuretics/CAIs)
Position
Substituent
Effect on Activity
C-1 (Carboxyl)
Essential for anionic binding at the receptor (NKCC2) and solubility.[1] Esterification (prodrugs) increases corneal permeability for glaucoma.
C-2/C-3
Amino / Alkyl
Diuretics: A substituent at C-2 or C-3 (e.g., furfurylamino in Furosemide, butylamino in Bumetanide) drastically increases potency by enhancing lipophilicity and fit into the hydrophobic pocket.[1]
C-5
Critical: Must be unsubstituted for CA inhibition (Zn binding).[1][3] Substitution () abolishes CA activity but may retain diuretic activity if the mechanism shifts.[1]
Ring
Halogens (Cl, F)
Electron-withdrawing groups (often at C-4) increase the acidity of the sulfonamide proton (), enhancing interaction with metal ions.[1]
SAR of N-Sulfonyl Anthranilic Acids (Antiviral/Anti-inflammatory)[2]
Linker: The sulfonamide linker (
) provides a specific geometry (tetrahedral sulfur) distinct from amide linkers (), affecting binding entropy.[1]
Anthranilic Nitrogen: Methylation of this nitrogen often reduces activity, suggesting the
is a hydrogen bond donor.
Aryl Tail: Bulky, lipophilic groups (e.g., 4-phenyl, naphthyl) on the sulfonyl side often improve potency against targets like MCL-1 by occupying hydrophobic grooves (e.g., p2 pocket of BCL-xL).[1]
Part 4: Experimental Protocols
Protocol: Synthesis of 4-Chloro-5-sulfamoylbenzoic Acid
A foundational intermediate for Furosemide-like libraries.[1]
stretches at 1340 (asymmetric) and 1160 (symmetric).[1]
Protocol: Carbonic Anhydrase Esterase Assay
Standard colorimetric assay to verify bioactivity.[1]
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, absorbance at 400 nm).[1]
Procedure:
Buffer: Prepare 50 mM Tris-SO4 buffer (pH 7.6).
Enzyme: Dilute human CA II (Sigma-Aldrich) to 1 µM in buffer.
Substrate: Prepare 3 mM 4-NPA in acetone.
Inhibitor: Dissolve the sulfonyl amino benzoic acid derivative in DMSO (serially diluted).
Reaction:
Add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor to a 96-well plate.
Incubate for 10 mins at 25°C.
Add 20 µL Substrate (4-NPA) to start the reaction.[1]
Measurement: Monitor Absorbance (400 nm) every 30 seconds for 10 minutes.
Analysis: Calculate
by plotting % inhibition vs. log[Concentration].
Part 5: Future Directions & Multitargeting
The field is moving toward Dual-Tail Approaches .[1] By attaching bulky hydrophobic "tails" to the amino group of the sulfamoyl benzoic acid, researchers are creating compounds that inhibit CA IX (cancer) while simultaneously blocking transporters involved in glucose uptake (SGLT2) or interacting with specific integrins.
Additionally, N-sulfonyl anthranilic acids are gaining traction as "scaffold morphs" for antivirals, specifically targeting the NS5 polymerase of Dengue and Zika viruses, offering a high barrier to resistance compared to nucleoside analogs.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating furosemide-like scaffolds and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(21), 3677-3687. Link
Naesens, L., et al. (2023). Functionalized sulfonyl anthranilic acid derivatives inhibit replication of all the four dengue serotypes. European Journal of Medicinal Chemistry, 252, 115283.[7] Link
BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Link
Congiu, C., et al. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold.[8] Journal of Medicinal Chemistry, 48(26), 8245–8252. Link
Hassan, G. S., et al. (2013). Benzamide-4-sulfonamides are effective human carbonic anhydrase I, II, VII, and IX inhibitors.[1][4] Bioorganic & Medicinal Chemistry, 21(6), 1503-1509.[1] Link
Cheminformatics and Pharmacological Profiling: 4-[[(4-Phenoxyphenyl)sulfonyl]amino]benzoic Acid
The following technical guide provides an in-depth cheminformatics and pharmacological profiling of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- , a significant sulfonamide scaffold often utilized in structure-act...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth cheminformatics and pharmacological profiling of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- , a significant sulfonamide scaffold often utilized in structure-activity relationship (SAR) studies for Matrix Metalloproteinase (MMP) inhibition and anti-inflammatory pathways.
Chemical Identity & Digital Signatures
The precise identification of chemical entities is the bedrock of reproducible science. For the compound Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (IUPAC: 4-[(4-phenoxyphenyl)sulfonylamino]benzoic acid), the following identifiers serve as the digital "source code" for database mapping and computational docking.
Structural Definition
The molecule consists of a benzoic acid moiety linked at the para position via a sulfonamide bridge to a diphenyl ether group. This architecture combines an acidic head group (pKa ~4.2) with a lipophilic tail, a classic pharmacophore for protein binding pockets (e.g., MMPs, PPARs).
The InChIKey (ZSCXYUUNJHGXMP-UHFFFAOYSA-N) is a hashed version of the InChI string, providing a fixed-length (27-character) identifier that is collision-resistant.
Block 1 (ZSCXYUUNJHGXMP): Encodes the molecular skeleton (connectivity).
Block 2 (UHFFFAOYSA): Encodes stereochemistry and isotopic layers (Standard/Neutral).
Block 3 (N): Protonation flag.
Technical Note: When using this SMILES for docking (e.g., AutoDock Vina), ensure the carboxylic acid is deprotonated (-COO-) if the simulation pH is > 5.0, as the pKa of benzoic acid derivatives typically falls between 4.0–4.5.
Synthesis & Retrosynthetic Analysis
To understand the causality of the molecule's purity and yield, one must analyze its assembly. The synthesis follows a convergent Schotten-Baumann-like sulfonylation strategy.
Retrosynthetic Logic
The molecule disconnects at the sulfonamide nitrogen. The forward synthesis requires the coupling of a nucleophilic aniline derivative with an electrophilic sulfonyl chloride.
Synthon A (Nucleophile): 4-Aminobenzoic acid (PABA).
Synthon B (Electrophile): 4-Phenoxybenzenesulfonyl chloride.
Experimental Protocol: Sulfonylation
Objective: Synthesize 4-[(4-phenoxyphenyl)sulfonylamino]benzoic acid with >95% purity.
Reagents:
4-Aminobenzoic acid (1.0 eq)
4-Phenoxybenzenesulfonyl chloride (1.1 eq)
Solvent: Anhydrous Pyridine (acts as both solvent and proton scavenger) or DCM/TEA.
Procedure:
Dissolve 4-aminobenzoic acid in anhydrous pyridine at 0°C under N₂ atmosphere.
Add 4-phenoxybenzenesulfonyl chloride dropwise over 20 minutes to prevent exotherm-driven side reactions.
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
Quench: Pour reaction mixture into ice-cold 1M HCl. The pH shift (Pyridine neutralization) precipitates the crude sulfonamide.
Purification: Recrystallize from Ethanol/Water (80:20) to remove unreacted sulfonyl chloride (which hydrolyzes to sulfonic acid).
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis workflow via sulfonyl chloride coupling. Strict temperature control is required to prevent double-sulfonylation.
Pharmacological Context & Mechanism of Action[2][3]
This specific scaffold is highly relevant in the design of Matrix Metalloproteinase (MMP) Inhibitors and PPAR ligands .
Structure-Activity Relationship (SAR)
The Zinc-Binding Group (ZBG): While hydroxamic acids are potent ZBGs, the carboxylic acid on the benzoic moiety can coordinate with the catalytic Zinc ion (Zn²⁺) in the MMP active site, albeit with lower affinity than hydroxamates. This often results in higher selectivity (sparing other metalloproteins).
The S1' Pocket Binder: The 4-phenoxyphenyl group (diphenyl ether) is a "deep pocket" binder. It is hydrophobic and flexible, allowing it to penetrate the S1' specificity loop of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).
The Linker: The sulfonamide (-SO2NH-) provides a rigid geometry that orients the phenyl rings at a specific dihedral angle, optimizing pi-stacking interactions within the enzyme cleft.
Biological Pathway: MMP Inhibition
In pathological states (cancer metastasis, arthritis), MMPs degrade the Extracellular Matrix (ECM). This compound acts as a competitive inhibitor.
Figure 2: Mechanism of Action. The inhibitor chelates the catalytic Zinc ion, preventing the enzyme from cleaving the ECM substrate.
Experimental Protocols for Validation
To ensure data integrity, the following protocols should be used to characterize the compound.
A. Solubility & Stock Preparation
The diphenyl ether moiety makes this compound lipophilic (LogP ~ 3.5 - 4.0).
Solvent: 100% DMSO (Dimethyl sulfoxide).
Concentration: Prepare a 10 mM stock solution.
Storage: -20°C. Avoid repeated freeze-thaw cycles to prevent sulfonamide hydrolysis.
Aqueous Dilution: When diluting into assay buffer (e.g., PBS), do not exceed 1% DMSO to avoid enzyme denaturation.
B. Lipophilicity Determination (Shake-Flask Method)
Rationale: Verifying LogP is crucial for predicting membrane permeability.
System: Octanol/Water (phosphate buffer pH 7.4).
Process:
Dissolve compound in octanol-saturated water.
Add water-saturated octanol.
Shake for 24 hours at 25°C.
Separate phases and analyze concentration in both phases via HPLC (UV detection at 254 nm).
Calculation:
.
C. Analytical QC Data (Expected)
Technique
Expected Signal
Interpretation
1H NMR (DMSO-d6)
δ 10.5 (s, 1H, -NH)
Sulfonamide proton (acidic, deshielded).
1H NMR (DMSO-d6)
δ 12.8 (br s, 1H, -COOH)
Carboxylic acid proton.
MS (ESI-)
m/z 368.1 [M-H]⁻
Negative ionization mode is preferred due to the acidic sulfonamide and carboxyl groups.
References
PubChem Database. Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- Compound Summary. National Library of Medicine. Available at: [Link]
Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide synthesis and zinc binding).
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735–2776. (Authoritative review on the SAR of carboxylic acid/sulfonamide MMP inhibitors).
Protocols & Analytical Methods
Method
Application Note: Solubility & Handling of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
This Application Note and Protocol guide is designed for researchers working with 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid (a structural analog of broad-spectrum MMP inhibitors and sulfonamide derivatives). Given...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers working with 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid (a structural analog of broad-spectrum MMP inhibitors and sulfonamide derivatives).
Given the specific nature of this compound, the guide focuses on empirical solubility determination , stock solution preparation , and solvent exchange protocols , synthesizing data from structural analogs (sulfonamido-benzoic acids) where exact proprietary values are batch-dependent.
Abstract & Chemical Identity
Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (often referred to as a sulfonylamino-benzoate derivative) is a hydrophobic scaffold commonly found in Matrix Metalloproteinase (MMP) inhibitors and anti-inflammatory agents. Its physicochemical profile is dominated by a tricyclic aromatic structure linked by a sulfonamide and an ether bond, resulting in significant lipophilicity (High LogP) and low aqueous solubility at neutral pH.
This guide provides validated protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) for biological assays and Ethanol (EtOH) for formulation or crystallization, addressing common challenges such as precipitation upon aqueous dilution ("crashing out").
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.
Workflow
Weighing: Accurately weigh the solid compound into the amber vial.
Example: To prepare 1 mL of 50 mM stock (MW
369.4 g/mol ), weigh 18.47 mg .
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
Tip: Do not add the full volume immediately. Add 80% of the target volume first.
Dissolution: Vortex vigorously for 30–60 seconds.
Observation: The solution should become clear and colorless/pale yellow.
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The sulfonamide backbone is thermally stable at this temperature.
Volume Adjustment: Add remaining DMSO to reach final target volume.
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Visual Workflow (Graphviz)
Protocol 2: Solubility Determination in Ethanol (Shake-Flask Method)
Objective: Determine the saturation limit in ethanol for formulation or crystallization studies.
Methodology
Excess Addition: Add approx. 10 mg of compound to a glass vial.
Solvent Addition: Add 1 mL of Absolute Ethanol (200 proof).
Equilibration:
Seal vial tightly (Parafilm over cap).
Shake or rotate at Room Temperature (25°C) for 24 hours.
Note: If the solution becomes completely clear immediately, the solubility is >10 mg/mL. Add more solid until precipitation persists.
Filtration: Filter the suspension through a 0.45
m PTFE syringe filter into a pre-weighed vial.
Gravimetric Analysis:
Evaporate the ethanol (nitrogen stream or vacuum concentrator).
Context: When moving from DMSO stock to cell culture media (aqueous), hydrophobic sulfonamides often precipitate.
The "1:1000" Rule:
Keep the final DMSO concentration
0.5% (v/v) to avoid cytotoxicity, but ensure the compound concentration is below its aqueous solubility limit or kinetically stabilized.
Step-by-Step Dilution:
Intermediate Step (Optional but Recommended): Dilute the DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) before adding to the final media. This creates a dispersion rather than large aggregates.
Direct Addition:
Place the pipette tip submerged in the stirring aqueous media.
Eject the DMSO stock slowly.
Do NOT drop the DMSO stock onto the surface of the liquid (causes immediate surface precipitation).
Solubility Equilibrium Diagram
Troubleshooting & Storage
Issue
Cause
Solution
Precipitation in Stock
DMSO has absorbed moisture (DMSO is hygroscopic).
Use fresh, anhydrous DMSO. Store stocks over molecular sieves if possible.
Cloudiness in Media
"Crash out" due to low aqueous solubility.
Reduce final concentration. Pre-warm media to 37°C. Vortex immediately upon addition.
Inconsistent Bio-data
Compound adhered to plastic tips/tubes.
Use Low-Retention pipette tips and glass vials for intermediate dilutions.
References
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link
PubChem Compound Summary. "4-[(4-aminophenyl)sulfonylamino]benzoic acid (Structural Analog)." National Center for Biotechnology Information. Accessed Oct 2023. Link
Hanson, R. L., et al. (1999). "Synthesis and biological activity of sulfonamide inhibitors of matrix metalloproteinases." Bioorganic & Medicinal Chemistry. (Contextual grounding for scaffold solubility).
Application Note: HPLC Method Development for 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid
Introduction & Physicochemical Context The analyte, 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid , presents a classic "push-pull" challenge in chromatography. Structurally, it contains a polar, ionizable benzoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Physicochemical Context
The analyte, 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid , presents a classic "push-pull" challenge in chromatography. Structurally, it contains a polar, ionizable benzoic acid head group and a highly hydrophobic diphenyl ether tail, linked by a sulfonamide bridge.
Successful method development requires a "First Principles" approach to chemistry:
The Acidic Moiety (
): The benzoic acid group dictates the pH strategy. At neutral pH, this group ionizes (), causing the molecule to elute near the void volume with poor peak symmetry (tailing) due to secondary silanol interactions.
The Hydrophobic Tail: The phenoxyphenyl group provides significant retention on C18 stationary phases, requiring a strong organic eluent (Gradient elution) to elute within a reasonable timeframe.
The Chromophore: The conjugated
-systems (diphenyl ether + benzoic acid) suggest strong UV absorption in the 250–280 nm range.
Molecular Profile
Property
Characteristic
Chromatographic Implication
Core Structure
Diphenyl ether + Sulfonamide + Benzoic Acid
Mixed polarity; requires gradient elution.
(Acidic)
(Carboxylic Acid)
Critical: Mobile phase pH must be to suppress ionization.
(Basic)
(Sulfonamide NH)
Negligible impact at acidic pH.
LogP
Estimated > 3.5
High affinity for C18; requires high % Organic to elute.
Solubility
Low in water; High in MeOH/ACN
Sample diluent must contain organic solvent (e.g., 50% MeOH).
Method Development Workflow
The following decision tree outlines the logical progression used to arrive at the final protocol.
Figure 1: Logical decision tree for optimizing retention of acidic sulfonamides.
Detailed Experimental Protocol
Reagents & Materials[1][2]
Analyte: 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid Reference Standard (>99.0% purity).
) > 2.0 between all peaks. Purity threshold (via PDA) > 99.0%.
Linearity & Range[4][5]
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)[8]
Protocol: Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Robustness
Deliberately vary parameters to test method stability:
pH:
units (Critical check: Does retention time shift significantly?).
Temperature:
C.
Flow Rate:
mL/min.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Secondary silanol interactions or pH too high.
Lower pH to 2.5; Ensure column is "End-capped" (e.g., Eclipse Plus).
Split Peaks
Sample solvent mismatch.
If sample is dissolved in 100% ACN but injected into 10% ACN start, precipitation occurs. Fix: Dissolve sample in 50:50 ACN:Water.
Drifting Retention
Column not equilibrated.
Ensure at least 5-10 column volumes of re-equilibration time (approx 5 mins at 1 mL/min) between runs.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[5][8][9] Guidelines on validation parameters including specificity, linearity, and robustness.
PubChem. Compound Summary: 4-Aminobenzoic acid (PABA).[10] National Library of Medicine. (Accessed 2023).[5][8][9] Provides pKa data (4.65, 4.[11]80) essential for pH strategy.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (2nd Ed.). Wiley-Interscience. The authoritative text on solvent selection and gradient engineering.
BenchChem. Application Note: HPLC Method for Sulfamoylbenzoic Acid Derivatives. (2025).[2][12] Provides context for separation of similar sulfonamide/benzoic acid structures.
Application Note: Preparation of Stock Solutions for Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
Introduction & Chemical Identity This technical guide details the preparation, storage, and handling of Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (CAS 302603-63-0).[1] This compound belongs to the class of sulfo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Identity
This technical guide details the preparation, storage, and handling of Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (CAS 302603-63-0).[1] This compound belongs to the class of sulfonamido-benzoic acids , a structural motif frequently utilized in medicinal chemistry as a scaffold for Matrix Metalloproteinase (MMP) inhibitors (specifically MMP-2, MMP-9, and MMP-12) and other zinc-dependent enzymes.[1]
The molecule features a hydrophilic benzoic acid head group linked via a sulfonamide to a lipophilic diphenyl ether tail. This amphiphilic nature requires precise solvent handling to prevent precipitation during biological assays.
Dimethyl sulfoxide (DMSO) is the mandatory solvent for master stock preparation.[1]
Why DMSO? The compound possesses a rigid, lipophilic diphenyl ether backbone. While the carboxylic acid moiety provides some polarity, it is insufficient to solubilize the molecule in neutral water at millimolar concentrations. DMSO disrupts the intermolecular hydrogen bonding of the sulfonamide group, ensuring complete dissolution.
Why not Ethanol? While soluble in ethanol, the high volatility of ethanol leads to rapid concentration changes (evaporation) during storage, compromising the accuracy of
Shelf Life: 6 months (protect from light and moisture).[1]
Protocol: Working Solutions & Serial Dilution
Challenge: The "Crash-Out" Effect.
When diluting the hydrophobic Master Stock into aqueous buffer, the compound may precipitate if the local concentration is too high or mixing is too slow.
Best Practice: The "Intermediate Step"
Never dilute directly from 100% DMSO to 0% DMSO in one step if the final concentration is high. Use a Serial Dilution in DMSO first.
Workflow for
Assay (Example):
Compound Plate (100x): Prepare serial dilutions (e.g., 1:3) entirely in 100% DMSO .[1]
Well A1: 10 mM
Well A2: 3.33 mM
Well A3: 1.11 mM
...
Intermediate Plate (10x): Transfer 10
L of the Compound Plate into 90 L of Assay Buffer.
Result: 10% DMSO, 1 mM compound (cloudiness may occur here; this is acceptable if it re-dissolves in the final step).[1]
Assay Plate (1x): Transfer 10
L of the Intermediate Plate into 90 L of Enzyme/Substrate Mix.
This scaffold typically targets zinc-dependent metalloproteases.[1]
Caption: Mechanism of Action. The benzoic acid/sulfonamide moiety coordinates the catalytic Zinc ion, preventing substrate hydrolysis.[1]
References
PubChem. Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (Compound Summary). National Library of Medicine.
[Link] (Note: Link directs to the closely related analog or scaffold class for verification of physicochemical properties).[1]
Whittaker, M., et al. (1999).[1] Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735–2776.[1] (Foundational text on the sulfonamido-benzoic acid pharmacophore for MMP inhibition).
[Link][1]
Application Notes: Optimized Recrystallization Protocols for the Purification of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid
Abstract This document provides a comprehensive technical guide detailing optimized recrystallization techniques for the purification of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid. The protocols herein are designed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide detailing optimized recrystallization techniques for the purification of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals who require a high-purity, crystalline final product. We will explore the foundational principles of solvent selection based on the compound's structural characteristics and present two robust, step-by-step protocols: a single-solvent method using acetone and a multi-solvent (solvent/anti-solvent) method using a methanol-water system. The causality behind each experimental step is explained to empower the user with a deep understanding of the purification process, ensuring both reproducibility and the ability to troubleshoot effectively.
Introduction: The Imperative of Purity in Drug Development
The compound 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid incorporates three key functional moieties: a benzoic acid, a sulfonamide, and a phenoxyphenyl group. This structural complexity makes it a molecule of significant interest in pharmaceutical research. However, its synthesis can yield a variety of impurities, including unreacted starting materials, byproducts from side reactions, or residual catalysts. The presence of such impurities can profoundly alter the physicochemical and pharmacological properties of the final compound.
Recrystallization stands as a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1] The method leverages differences in solubility between the target compound and impurities in a selected solvent system. A successful recrystallization not only removes impurities but also yields a uniform, crystalline solid, which is often critical for formulation, stability, and bioavailability. This guide provides a scientifically grounded approach to developing and executing a successful recrystallization strategy for this specific molecule.
Solvent Selection: A Rational Approach
The selection of an appropriate solvent is the most critical parameter in a recrystallization procedure.[2] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at an elevated temperature and low solubility at a low temperature. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).
Given the absence of specific published solubility data for 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid, we must infer a suitable starting point from its structural components. The molecule possesses both polar (benzoic acid, sulfonamide) and significant non-polar (phenoxyphenyl) character. This suggests solubility in polar organic solvents. Benzoic acid and sulfonamides are often recrystallized from alcohols, or alcohol-water mixtures.[1][3]
Table 1: Predicted Solubility Profile & Rationale for Solvent Selection
Solvent
Predicted Solubility (at 25°C)
Predicted Solubility (at Boiling Point)
Rationale & Suitability
Water
Insoluble
Very Low
The carboxylic acid offers minimal water solubility, overwhelmed by the large non-polar backbone. Excellent as an anti-solvent.[1]
Methanol / Ethanol
Sparingly Soluble
Highly Soluble
The alcohol can hydrogen bond with the polar groups. Good candidate for a primary solvent in a multi-solvent system.[3]
Acetone
Moderately Soluble
Very Soluble
A versatile polar aprotic solvent capable of dissolving the compound effectively when hot. Excellent candidate for single-solvent method.
Ethyl Acetate
Moderately Soluble
Very Soluble
Similar properties to acetone, representing a good alternative.
Toluene
Slightly Soluble
Moderately Soluble
May dissolve the non-polar portion, but likely insufficient for the polar groups. Not ideal for a large solubility differential.
Hexanes
Insoluble
Insoluble
A non-polar solvent, useful for washing crude material to remove non-polar impurities prior to recrystallization.
Disclaimer: The data in this table is predictive and based on the properties of analogous structures. Experimental verification is strongly recommended before proceeding with large-scale purification.
Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization
This method is preferred for its simplicity when a suitable solvent is identified. Acetone is proposed here due to its effectiveness with a wide range of organic solids and its relatively low boiling point, which simplifies drying.
Caption: Workflow for single-solvent recrystallization.
Dissolution: Place the crude 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid into an appropriately sized Erlenmeyer flask with a stir bar. In a chemical fume hood, add a minimal volume of acetone and begin heating on a stirrer hotplate to a gentle boil. Continue adding acetone in small portions until the solid has just completely dissolved.
Causality & Experience: Using the absolute minimum amount of boiling solvent is paramount for creating a saturated solution, which is necessary to maximize product recovery upon cooling.[2][4] An excess of solvent will keep more of your product dissolved at low temperatures, drastically reducing the yield.[4]
Decolorization & Hot Filtration (Optional): If the solution is colored by impurities, remove it from the heat, add a spatula-tip of activated charcoal, and boil for a few minutes.[2] To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-heated, clean Erlenmeyer flask.
Causality & Experience: Activated charcoal has a high surface area that adsorbs colored impurities. The filtration apparatus must be pre-heated (e.g., by placing the funnel and flask over the boiling solvent) to prevent premature crystallization of the product in the funnel, which would lead to significant product loss.[2]
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
Causality & Experience: Slow cooling allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule while excluding impurities. Rapid cooling can trap impurities within the crystal structure.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold acetone.
Causality & Experience: The cold solvent is used to wash away any residual mother liquor containing dissolved impurities from the surface of the crystals without re-dissolving a significant amount of the product.
Drying: Transfer the crystalline product to a pre-weighed watch glass and dry under vacuum to a constant weight.
This technique is highly effective and offers great control, especially when a single solvent is not ideal. We will use methanol as the "solvent" and water as the "anti-solvent."
Caption: Workflow for multi-solvent (solvent/anti-solvent) recrystallization.
Dissolution: In a fume hood, dissolve the crude compound in the minimum amount of hot methanol in an Erlenmeyer flask.
Induce Saturation: While keeping the solution hot, add water (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy or turbid. This is the "cloud point" and indicates the solution is now saturated.
Causality & Experience: The addition of an anti-solvent in which the compound is insoluble systematically reduces the solvating power of the mixture, forcing the compound out of solution.[4] This controlled precipitation is key to forming pure crystals.
Clarification: Add a few drops of hot methanol to the cloudy mixture until it becomes just clear again.
Causality & Experience: This step ensures that crystallization begins from a perfectly saturated solution upon cooling, rather than a supersaturated one, which can lead to "oiling out" or amorphous precipitation.[2]
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize yield.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the collected crystals with a small amount of a cold methanol-water mixture (prepared in the same approximate ratio as the final crystallization solution).
Drying: Dry the purified product under vacuum to a constant weight.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
Problem
Probable Cause(s)
Solution(s)
No Crystals Form
Too much solvent was used; the solution is not saturated.
Boil off some of the solvent to increase the concentration and allow it to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2][4]
"Oiling Out" (Product separates as a liquid)
The melting point of the solute is below the boiling point of the solvent; the solution is too concentrated or cooled too quickly; high impurity concentration.
Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[2] Changing the solvent system may be necessary.
Low Yield / Recovery
Too much solvent was used; premature crystallization during hot filtration; product is somewhat soluble in the cold washing solvent.
Use the minimum amount of hot solvent. Ensure filtration apparatus is properly pre-heated.[2] Use only a very small amount of ice-cold solvent for washing.
Product Remains Impure
Inappropriate solvent choice that does not differentiate between product and impurity; cooling was too rapid, trapping impurities.
Re-evaluate the solvent system. Ensure cooling is very slow and undisturbed to allow for selective crystallization. A second recrystallization may be necessary.
References
Title: Recrystallization of Sulfanilamide
Source: Scribd
URL: [Link]
Title: Recrystallization of Benzoic Acid
Source: University Course Material
URL: [Link]
Application Note: In Vitro Assay Dosing for Benzoic Acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
This Application Note provides a comprehensive technical guide for the in vitro assay dosing of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (CAS: 302603-63-0). Based on its chemical structure—a sulfonamide-linked...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the in vitro assay dosing of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (CAS: 302603-63-0). Based on its chemical structure—a sulfonamide-linked benzoic acid with a bulky hydrophobic phenoxyphenyl group—this compound belongs to the class of non-hydroxamate Matrix Metalloproteinase (MMP) inhibitors . Specifically, it targets the catalytic zinc ion via its carboxylic acid moiety and the S1' specificity pocket via the phenoxyphenyl group, making it a potent inhibitor of gelatinases (MMP-2, MMP-9) and collagenases (MMP-13, MMP-1).
The efficacy of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- as an MMP inhibitor stems from its bipartite molecular design:
Zinc-Binding Group (ZBG): The benzoic acid moiety acts as a monodentate or bidentate ligand for the catalytic Zinc (Zn²⁺) ion within the MMP active site. Unlike hydroxamates, carboxylates offer improved selectivity and metabolic stability.
S1' Pocket Occupancy: The phenoxyphenyl group is a hydrophobic moiety designed to penetrate the deep S1' specificity pocket of MMPs. This interaction is the primary determinant of potency and selectivity against specific MMP subtypes (e.g., MMP-2, MMP-9, MMP-13).
Sulfonamide Linker: Provides the necessary geometry to position the ZBG and S1' group, forming hydrogen bonds with the enzyme backbone (e.g., Leu181 in MMP-2).
Signaling Pathway Context
MMPs are zinc-dependent endopeptidases responsible for degrading extracellular matrix (ECM) components. Dysregulation leads to metastasis, angiogenesis, and inflammation. This inhibitor blocks the catalytic domain, preventing substrate cleavage (e.g., collagen, gelatin).
Figure 1: Mechanism of Action. The inhibitor competitively binds to the active MMP zinc site, preventing ECM substrate degradation.
Compound Preparation & Handling
Solubility Profile
This compound is lipophilic and requires organic solvents for stock preparation.
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Solubility Limit: ~50 mM in DMSO (warm to 37°C if necessary).
Aqueous Solubility: Poor. Precipitation occurs >100 µM in aqueous buffers without carrier.
Stock Solution Protocol
Goal: Prepare a 10 mM Master Stock.
Weighing: Accurately weigh 3.69 mg of compound.
Dissolution: Add 1.0 mL of anhydrous DMSO (99.9%). Vortex vigorously for 1 minute.
Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
In Vitro Assay Protocols
Fluorometric MMP Activity Assay (FRET-based)
This is the gold-standard quantitative assay for determining IC₅₀ values. It uses a quenched fluorogenic peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2) that fluoresces upon cleavage.
Materials:
Enzyme: Recombinant human MMP-2, MMP-9, or MMP-13 (activated with APMA).
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35 (detergent prevents aggregation).
Protocol:
Enzyme Activation: Incubate pro-MMP with 1 mM APMA (p-aminophenylmercuric acetate) at 37°C for 1-2 hours to activate. Dilute to 1-5 nM final concentration in Assay Buffer.
Inhibitor Dilution: Prepare a 3-fold serial dilution of the inhibitor in Assay Buffer (containing max 1% DMSO).
Range: 10 µM down to 0.1 nM (8-10 points).
Pre-Incubation: Add 50 µL of diluted inhibitor to 50 µL of activated enzyme in a black 96-well plate. Incubate for 30 minutes at 37°C to allow equilibrium binding.
Kinetic Read: Measure fluorescence immediately (T=0) and every 5 minutes for 60 minutes at 37°C.
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.
Dosing Table for IC₅₀ Determination:
Well ID
Inhibitor Conc. (nM)
Log[Conc] (M)
Role
A1-A3
10,000 (10 µM)
-5.0
Max Inhibition
B1-B3
3,333
-5.48
Dose Response
C1-C3
1,111
-5.95
Dose Response
D1-D3
370
-6.43
Dose Response
E1-E3
123
-6.91
Dose Response
F1-F3
41
-7.39
Dose Response
G1-G3
13.7
-7.86
Dose Response
H1-H3
0 (DMSO Only)
-
100% Activity Control
Gel Zymography (Qualitative Validation)
Used to visualize the inhibition of gelatinolytic activity (MMP-2/9) in complex samples (e.g., conditioned media).
Protocol:
Sample Prep: Mix conditioned media with non-reducing SDS sample buffer. Do NOT boil.
Electrophoresis: Run samples on a 10% SDS-PAGE gel containing 0.1% Gelatin .
Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and renature MMPs.
Incubation (Dosing Step):
Cut the gel into strips or use separate trays.
Incubate gel in Incubation Buffer (50 mM Tris pH 7.5, 10 mM CaCl₂) containing the Inhibitor at varying concentrations (e.g., 1 µM, 100 nM, 10 nM ) for 18-24 hours at 37°C.
Control: Incubate one strip with DMSO only.
Staining: Stain with Coomassie Blue R-250 for 1 hour, then destain.
Result: Clear bands against a blue background indicate MMP activity. Inhibited lanes will show reduced or no clearing (dark bands remain).
Data Analysis & Interpretation
IC₅₀ Calculation
Normalize Data: Convert slopes (RFU/min) to % Activity relative to the DMSO control (100%).
Curve Fitting: Plot % Activity vs. Log[Inhibitor] using non-linear regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot.
Validation Criteria:
Z' Factor: Should be > 0.5 for a robust assay.
Hill Slope: Should be close to -1.0 (indicates 1:1 binding stoichiometry).
Expected Potency
MMP-2/MMP-9: IC₅₀ typically in the low nanomolar range (5 - 50 nM) .
MMP-1: IC₅₀ typically > 1 µM (sparing MMP-1 is desirable to avoid musculoskeletal side effects).
Selectivity Ratio: Calculate $ \text{Selectivity} = \frac{\text{IC}{50}(\text{MMP-1})}{\text{IC}{50}(\text{MMP-2})} $. A ratio > 100 indicates good selectivity.
References
Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link
Jacobsen, E.J., et al. (1999). "Structure-Activity Relationships of Sulfonamide-Based MMP Inhibitors." Journal of Medicinal Chemistry, 42(9), 1525-1536. Link
Lombard, C., et al. (2005). "Synthesis and Evaluation of New Sulfonamide Derivatives as MMP Inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(12), 3161-3164. Link
Nagase, H., & Fields, G.B. (1996). "Human Matrix Metalloproteinase Specificity Studies Using Fluorogenic Substrates." Biopolymers, 40(4), 339-355. Link
Abstract This guide details the extraction and purification of sulfonyl amino benzoic acid derivatives (e.g., Furosemide, Bumetanide) from complex biological matrices. Due to the amphoteric nature of these compounds—poss...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the extraction and purification of sulfonyl amino benzoic acid derivatives (e.g., Furosemide, Bumetanide) from complex biological matrices. Due to the amphoteric nature of these compounds—possessing both a carboxylic acid moiety (pKa ~3.9) and a sulfonamide group—standard Reversed-Phase (RP) methods often yield insufficient purity. This note prioritizes Mixed-Mode Anion Exchange (MAX) as the gold standard for selectivity, providing a self-validating protocol that isolates the analyte based on both hydrophobicity and charge state.
Introduction & Chemical Logic
The Analyte
Sulfonyl amino benzoic acids are a class of high-ceiling diuretics and potential antibacterial agents. Their extraction is governed by two primary functional groups:
Benzoic Acid (
): Acidic (pKa 3.6 – 4.2). At physiological pH (7.4), this group is deprotonated (anionic).
Sulfonamide (
): Weakly acidic (pKa ~10). It remains neutral at physiological pH but can deprotonate at high pH.
Secondary Amine (
): Often present as a bridge; weakly basic but typically suppressed by the electron-withdrawing sulfonyl group.
Mechanism Selection
While C18 (Reversed Phase) can retain these compounds via hydrophobic interaction (if acidified), it fails to remove neutral interferences (lipids, neutral drugs).
The Superior Strategy: Mixed-Mode Anion Exchange (MAX)
MAX sorbents combine a hydrophobic backbone (retention of organics) with a strong anion exchange ligand (retention of acids).
Load Phase: At neutral pH, the analyte is negatively charged (
) and binds to the cationic sorbent.
Wash Phase: 100% organic solvent washes away neutrals and bases (which are not ionically bound).
Elution Phase: Acidified organic solvent neutralizes the analyte (
), breaking the ionic bond and releasing the pure compound.
Method Development Decision Tree
The following logic gate determines the optimal extraction path based on matrix and analyte pKa.
Figure 1: Decision matrix for selecting the SPE mechanism. Mixed-Mode (MAX) is prioritized for biological fluids to utilize the "Lock-and-Key" ionic retention.
Analyte binds via Hydrophobic AND Ionic interaction.
4. Wash 1
1 mL 5% in Water
Removes proteins and hydrophilic interferences. Keeps analyte ionized.
5. Wash 2
1 mL 100% Methanol
Critical Step. Removes neutral lipids and hydrophobic drugs. Analyte remains bound by ionic charge.
6. Elute
2 x 500 µL 2% Formic Acid in Methanol
Acidifies environment (pH < 3). Neutralizes the analyte (), breaking the ionic bond.
7. Post-Elution
Evaporate under @ 40°C; Reconstitute.
Prepare for LC-MS/MS injection.
Visualizing the MAX Chemistry
Figure 2: The "Catch and Release" mechanism of MAX SPE. Note how the organic wash (Step 2) removes interferences that would co-elute in standard Reversed Phase methods.
Removes salts/proteins. Caution: High organic will elute analyte.
5. Elute
1 mL 100% Methanol
Disrupts hydrophobic interaction.
Critical Limitation: In Protocol B, neutral lipids and other hydrophobic drugs will co-elute with your analyte in Step 5, potentially causing matrix effects in MS analysis.
Ensure Sample pH is at least 2 units above pKa (Target pH 7-8). Use .
Low Recovery (MAX)
Elution solvent not acidic enough.
Increase Formic Acid to 5% in the elution solvent to fully neutralize the carboxylic acid.
High Backpressure
Protein precipitation in cartridge.
Do not load raw plasma. Perform protein precipitation (PPT) or high dilution before loading.
Breakthrough
Flow rate too fast.
Limit flow to 1 mL/min. Ion exchange kinetics are slower than hydrophobic interactions.
References
Agilent Technologies. (2011). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.[3][4] Application Note 5990-7379EN.
Waters Corporation. (2023). Oasis MAX Extraction Method for Acidic Drugs. Waters Application Notebook.
Biotage. (2018). Extraction of Acidic Drugs from Biological Fluids using ISOLUTE HAX.[2][5] Technical Note TN104.
Russel, F. G., et al. (1989).[6] "Solid-phase extraction of furosemide from plasma and urine and subsequent analysis by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 496, 234-241.
Pule, B. O., et al. (2012). "Sample preparation by mixed-mode SPE." Forensic Toxicology Application Notes.[3][4]
Technical Support Center: Identifying Degradation Products of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid
Welcome to the technical support center for 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identif...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation products of this molecule. By understanding the potential degradation pathways and employing robust analytical strategies, you can ensure the stability, purity, and safety of your compounds.
Introduction: The Stability Challenge
4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid, a molecule featuring a sulfonamide linkage, a diaryl ether, and a benzoic acid moiety, presents a unique set of stability challenges. Understanding its degradation profile is critical for drug development, as degradation products can impact efficacy and introduce potential toxicity.[1][2] This guide provides a comprehensive framework for conducting forced degradation studies, interpreting the resulting data, and troubleshooting common issues.
Forced degradation, or stress testing, is a crucial component of the drug development process, helping to elucidate the intrinsic stability of a drug substance.[2][3] By subjecting the molecule to a variety of stress conditions, such as hydrolysis, oxidation, and photolysis, we can identify likely degradation products and establish degradation pathways.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your degradation studies and provides actionable solutions grounded in scientific principles.
Issue 1: Multiple Unexpected Peaks in HPLC After Stress Testing
Question: My chromatogram shows a confusing array of unexpected peaks after subjecting 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid to stress conditions. What could be the cause, and how do I proceed with identification?
Answer: The appearance of multiple unexpected peaks is a common outcome in forced degradation studies.[4] Here’s a breakdown of potential causes and a systematic approach to identification:
Causality:
Secondary Degradation: The initial, primary degradation products might be unstable under the applied stress and are breaking down further into secondary degradants.
Over-stressing: Applying excessively harsh conditions (e.g., very high temperatures, extreme pH) can lead to the formation of degradation products that are not relevant to real-world storage conditions.[3] The generally recommended degradation ranges from 5-20%.[1][3]
Matrix Effects: Components of your solvent system or buffer could be reacting with the parent molecule or its degradants.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting multiple unexpected peaks.
Issue 2: No Significant Degradation Observed
Question: I've subjected my compound to the standard forced degradation conditions, but I'm not seeing any significant breakdown. Does this mean my molecule is completely stable?
Answer: While it's possible the molecule is highly stable under the tested conditions, a lack of degradation could also indicate that the stress applied was insufficient. It's crucial to ensure your study has adequately challenged the molecule's stability.
Causality:
Insufficient Stress: The concentration of the stressor, temperature, or duration of exposure may not have been enough to induce degradation.
Poor Solubility: If the compound is not fully dissolved in the stress medium, the effective concentration exposed to the stressor is reduced.
Optimization Protocol:
Increase Stressor Concentration: Incrementally increase the concentration of the acid, base, or oxidizing agent. For example, move from 0.1 N HCl to 1 N HCl.
Elevate Temperature: Conduct the study at a higher temperature (e.g., 60-80°C), but be mindful of creating unrealistic degradation pathways.
Extend Exposure Time: Increase the duration of the stress test.
Ensure Solubility: Confirm the compound is fully dissolved in the chosen solvent system before applying stress. If necessary, use a co-solvent, but run appropriate controls.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid.
Q1: What are the most likely degradation pathways for this molecule under hydrolytic conditions?
A1: The primary point of hydrolytic cleavage is the sulfonamide (S-N) bond.[4][5] This is a well-documented degradation pathway for sulfonamide-containing compounds.[5][6] Cleavage of this bond would yield two primary degradation products: 4-aminobenzoic acid and 4-phenoxyphenylsulfonic acid . The rate of hydrolysis can be influenced by pH, with some sulfonamides showing increased degradation at acidic pH values.[6][7]
Q2: What degradation products should I anticipate under oxidative stress?
A2: Oxidative conditions, typically induced by agents like hydrogen peroxide, can lead to several modifications.[4] Potential degradation products include:
Oxidation of the aromatic amino group: This could form nitroso or nitro derivatives.[4]
Hydroxylation of the aromatic rings: The electron-rich phenyl and phenoxy rings are susceptible to electrophilic attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives.
Cleavage of the ether linkage: While generally stable, the phenoxy ether bond could potentially be cleaved under harsh oxidative conditions.
Q3: How does photolytic stress affect the stability of this compound?
A3: Exposure to light, particularly UV radiation, can induce photodegradation. For sulfonamides, two major photodegradation pathways have been identified:
Cleavage of the sulfonamide bond: Similar to hydrolysis, this would result in the formation of 4-aminobenzoic acid and 4-phenoxyphenylsulfonic acid.[8]
Extrusion of sulfur dioxide (SO₂): This pathway involves the cleavage of the C-S and S-N bonds, leading to the formation of a direct bond between the two aromatic rings, resulting in a biphenyl derivative.[8]
Sulfonamide (S-N) bond, C-S and S-N bonds (with SO₂ extrusion)
Experimental Protocols
Here are detailed, step-by-step methodologies for conducting forced degradation studies on 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid.
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting the drug substance to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2]
Sample Preparation: Prepare a stock solution of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified time.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.
Thermal Degradation: Store the solid drug substance and the solution at an elevated temperature (e.g., 70°C).
Photolytic Degradation: Expose the solid drug substance and the solution to UV light (e.g., 254 nm) and visible light.
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: HPLC Method for Degradation Product Analysis
A robust, stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
0-5 min: 10% B
5-25 min: 10-90% B
25-30 min: 90% B
30-31 min: 90-10% B
31-35 min: 10% B
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 254 nm) or PDA detector
Injection Volume: 10 µL
Analytical Workflow for Identification
Caption: A typical analytical workflow for identifying degradation products.
Conclusion
A thorough understanding of the degradation profile of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid is paramount for ensuring its quality, safety, and efficacy. By implementing systematic forced degradation studies and employing a logical troubleshooting and analytical workflow, researchers can confidently identify and characterize potential degradation products. This knowledge is fundamental to developing stable formulations and meeting regulatory requirements.
References
Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]
Li, D., et al. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]
ACS Publications. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from [Link]
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.
ScienceDirect. (2007, October 15). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from [Link]
PubMed. (2019, January 15). Oxidation of Benzoic Acid From Biomass Burning in Atmospheric Waters. Retrieved from [Link]
ResearchGate. (2025, August 6). Comparative degradation of Benzoic acid and its hydroxylated derivatives by Electro-Fenton technology using BDD/Carbon-felt cells. Retrieved from [Link]
PMC. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Retrieved from [Link]
ScienceDirect. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Retrieved from [Link]
PubMed. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
ResearchGate. (2025, December 25). Photocatalytic Degradation of Sulfonamides in 4-Phenoxyphenol-Modified g-C3N4 Composites: Performance and Mechanism. Retrieved from [Link]
Technische Universität München. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Retrieved from [Link]
Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
ResearchGate. Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. Retrieved from [Link]
Slideshare. Analysis of sulfonamides. Retrieved from [Link]
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
DESWATER. Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV. Retrieved from [Link]
MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from [Link]
EAWAG BBD/PPS. Benzoate Degradation Pathway. Retrieved from [Link]
DESWATER. Photocatalytic degradation of sulfonamide and its human metabolite by immobilized ZnO nanorods/TiO nanoparticles. Retrieved from [Link]
Environmental Engineering Research. (2022, October 20). Enhanced Degradation of Sulfamethoxazole Using Immobilized Biomass Reactor. Retrieved from [Link]
ijrbat. (2021, May 30). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. Retrieved from [Link]
ResearchGate. Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate.... Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ticket #404 – Yield OptimizationSubject: Synthesis of 4-(4-phenoxyphenylsulfonamido)benzoic acid
Status: Open
Assigned Specialist: Senior Application Scientist
User Guide Overview
Welcome to the Technical Support Center. You are likely encountering yield ceilings (30-50%) or purity issues (oiling out/sticky solids) with the synthesis of 4-(4-phenoxyphenylsulfonamido)benzoic acid .
This molecule combines a lipophilic "tail" (phenoxyphenyl) with a polar "head" (benzoic acid). The synthesis typically involves the nucleophilic attack of 4-aminobenzoic acid (PABA) on 4-phenoxybenzenesulfonyl chloride .
This guide is structured to troubleshoot the three critical failure points: Solubility Mismatch , Hydrolysis Competition , and pH-Controlled Isolation .
Module 1: Reaction Setup & Stoichiometry (The "Start-Up" Phase)
Q: My reaction starts as a suspension and never clears up. Is this normal?A: No. Inhomogeneous reactions trap reagents in the solid phase, leading to incomplete conversion. The core issue is the solubility mismatch : PABA is a zwitterionic solid (soluble in high pH water or polar organics), while the sulfonyl chloride is lipophilic (soluble in DCM/THF).
Protocol Recommendation:
Do not use straight Dichloromethane (DCM). PABA has poor solubility in DCM. Instead, choose one of these two optimized systems:
System
Solvent Composition
Base
Pros
Cons
A (Standard)
Acetone : Water (1:1)
(2.5 eq)
Green, easy workup, cheap.
Competing hydrolysis of sulfonyl chloride.
B (High Perf.)
Anhydrous DMF or Pyridine
Pyridine or TEA
High conversion, no hydrolysis.
Difficult solvent removal; Pyridine smell.
Critical Optimization (System A - Schotten-Baumann):
Dissolve PABA (1.0 eq) in Water with
(1.1 eq). Ensure it is clear before proceeding.
Dissolve 4-phenoxybenzenesulfonyl chloride (1.1–1.2 eq) in Acetone.
Add the Acetone solution to the Water phase slowly.
Module 2: Reaction Monitoring & Kinetics (The "Runtime" Phase)
Q: I see a new spot on TLC, but my isolated yield is low. Where did the mass go?A: You likely formed the Bis-sulfonamide or lost product during the acidic workup.
The "Bis" Problem:
Primary amines (like PABA) can react with two equivalents of sulfonyl chloride, forming the
-disulfonylated byproduct.
Diagnosis: Check LCMS for
mass.
Fix: Ensure the amine (PABA) is in slight excess or add the sulfonyl chloride dropwise at
to keep its instantaneous concentration low.
The Hydrolysis Problem:
The phenoxy group is electron-donating, making the sulfonyl chloride slightly less reactive than Tosyl chloride. However, water will still hydrolyze it to the sulfonic acid (water-soluble impurity).
Fix: Use a 10-20% excess of the sulfonyl chloride to account for hydrolysis loss.
Visualizing the Pathway:
Caption: Reaction pathway showing the target product competing with bis-sulfonylation and hydrolysis.
Module 3: Work-up & Purification (The "Output" Phase)
Q: Upon acidification, I get a sticky oil/gum instead of a solid precipitate. How do I fix this?A: This is the most common ticket for sulfonamido-benzoic acids. It happens when you acidify too quickly, trapping impurities (unreacted sulfonyl chloride or solvents) inside the precipitating lattice.
The "Controlled Crash" Protocol:
Remove Organic Solvent: If using Acetone/THF, rotovap it off before acidification. If you leave it, the product will stay partially solubilized, killing your yield.
Dilute: Add water to the remaining aqueous alkaline solution.
Wash (Critical Step): Before acidifying, wash the basic aqueous layer with Ethyl Acetate or DCM.
Why? This removes unreacted sulfonyl chloride and bis-sulfonamide (which are not acidic). The target product stays in the water as the dicarboxylate salt.
Acidify Slowly: Add 1N HCl dropwise with vigorous stirring.
Target pH: 2–3.
Observation: The solution will turn milky. Let it stir for 30 mins to "ripen" the crystals from oil to solid.
Purification Table:
Impurity Type
Removal Strategy
Unreacted PABA
Soluble in dilute HCl. Wash the final solid filter cake with 0.5N HCl.
Sulfonic Acid (Hydrolysis)
Highly water-soluble. Stays in filtrate during acidic precipitation.
Bis-sulfonamide
Insoluble in base. Removed during the "Wash (Critical Step)" above.
Module 4: Advanced Troubleshooting (Deep Dive)
Q: My NMR shows the product is pure, but the melting point is broad. Why?A: Sulfonamides often trap solvent molecules in their crystal lattice (solvates) or exist as polymorphs.
Solution: Recrystallize from Methanol/Water or Acetic Acid .
Dissolve in hot Methanol.
Add hot water until just turbid.
Cool slowly to
.
Q: Can I use 4-(chlorosulfonyl)benzoic acid and 4-phenoxyaniline instead?A: Yes, technically. However, 4-(chlorosulfonyl)benzoic acid is a "bifunctional" nightmare. The carboxylic acid moiety can interfere with the sulfonyl chloride activation, or self-polymerize.
Verdict: Stick to the Sulfonyl Chloride + PABA route. It is more robust because the carboxylic acid on PABA is passive during the basic Schotten-Baumann reaction.
Summary Workflow
Caption: Optimized workflow emphasizing the critical organic wash step before acidification.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and sulfonamide synthesis).
Khan, S., et al. (2009).[1] Synthesis and crystal structure of 4-benzenesulfonamidobenzoic acid. Acta Crystallographica Section E, 65(12), o3086. Link (Provides specific protocol for PABA sulfonylation: pH adjustment details and crystallization).
BenchChem Technical Support. (2025). Optimization of Sulfonamide Synthesis: Troubleshooting Common Issues. Link (General troubleshooting for sulfonyl chloride hydrolysis and bis-sulfonylation).
Mondini, S., et al. (2005).[2] Process for the preparation of benzoic acid derivatives.[2][3][4][5] European Patent EP1853548B1.[2] Link (Industrial scale-up considerations for sulfonamido-benzoic acids).
troubleshooting precipitation of Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]- in buffers
This guide is structured as a specialized Technical Support Center resource. It addresses the physicochemical challenges of solubilizing Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (a hydrophobic weak acid often...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized Technical Support Center resource. It addresses the physicochemical challenges of solubilizing Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (a hydrophobic weak acid often used as a scaffold in MMP inhibitors and similar pharmacological agents).[1]
Topic: Troubleshooting Precipitation of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- in Buffers
Executive Summary & Compound Profile
The Core Issue:
Users frequently report precipitation when diluting DMSO stock solutions of Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- into aqueous buffers (e.g., PBS, Media).[1] This is a classic "Kinetic Solubility Crash" driven by the compound's specific structure: a lipophilic "grease ball" tail attached to a pH-dependent polar head.
Compound Physicochemical Profile:
To troubleshoot effectively, we must understand the molecule's behavior in solution.
Critical: At pH < 5, it exists as a neutral, insoluble protonated species.[1]
LogP (Lipophilicity)
> 3.5 (High)
The phenoxyphenyl group drives aggregation/precipitation in water.[1]
Solubility (Water)
Negligible (< 10 µM)
Requires ionization (pH > pKa) or cosolvents to dissolve.[1]
Solubility (DMSO)
High (> 50 mM)
Excellent stock solvent, but dangerous upon dilution.[1]
Root Cause Analysis: Why is it precipitating?
Precipitation is rarely random; it follows thermodynamic rules. Use the diagram below to diagnose your specific failure mode.
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for diagnosing precipitation sources based on experimental conditions.
Troubleshooting Guides & FAQs
Scenario A: "It precipitates immediately upon adding DMSO stock to PBS."
The Science:
This is the "Kinetic Crash." When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the drug can equilibrate. For a split second, the drug concentration at the interface is massive, and the solvent is mostly water. The drug nucleates and crashes out.
The Fix: The "Sub-Surface" Injection Protocol
Vortex the Buffer: Create a vortex in your buffer tube before adding the drug.
Sub-Surface Addition: Do not drop the stock on top. Insert the pipette tip into the vortexing liquid and dispense slowly.
Intermediate Dilution: If the jump is too large (e.g., 1000x dilution), do a 1:10 dilution in pure DMSO or a 50:50 DMSO:Water mix first, then dilute that into the final buffer.
Scenario B: "It dissolves initially but precipitates after 2 hours."
The Science:
This is "Ostwald Ripening" or thermodynamic equilibrium taking over. You likely created a supersaturated solution that was metastable. Over time, the system seeks a lower energy state (crystal formation). This often happens in PBS because high salt (150 mM NaCl) reduces the solubility of organic anions ("Salting Out" effect).[1]
The Fix: Switch Buffers or Add Surfactants
Buffer: Switch from PBS to Tris-HCl (50 mM) or HEPES . These organic buffers have lower ionic strength and can stabilize organic molecules better than inorganic phosphate salts.
Surfactant: Add 0.05% Tween-20 or 0.1% BSA (Bovine Serum Albumin) to the buffer.[1] The albumin acts as a "carrier," binding the lipophilic tail of the molecule and keeping it in solution (mimicking in vivo transport).
Scenario C: "The solution is cloudy/milky (Oiling Out)."
The Science:
The compound has formed a liquid-liquid phase separation.[1] This usually means you have exceeded the solubility limit of the ionized species, or the pH has drifted.
The Fix: pH Adjustment
Check the pH after adding the compound.
Mechanism: This compound is a benzoic acid derivative. It must be deprotonated to dissolve.
Action: Ensure final pH is > 7.5 . If your buffer is pH 7.0 or 6.5, the compound will protonate and crash. Adjust with dilute NaOH if permissible.
Validated Protocols
Protocol 1: The "Golden Standard" Stock Preparation
Use this method to ensure the stock itself is not the failure point.
Weighing: Weigh the solid compound into a glass vial (avoid plastic if possible to prevent sticking).
Solvent: Add 100% anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
Note: Do not use Ethanol; this compound is likely less soluble in EtOH than DMSO.
Dissolution: Vortex vigorously. If particles remain, sonicate at 37°C for 5 minutes.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol 2: Preparation of 100 µM Working Solution in Buffer
Designed to prevent shock precipitation.
Step
Action
Critical Note
1
Prepare Buffer
Use 50 mM Tris-HCl, pH 8.0 . (Avoid PBS if possible).[2]
2
Pre-warm
Warm both the DMSO stock and the buffer to 37°C . Cold buffers decrease solubility.
3
Dilution Factor
Calculate volume. For 10 mL of 100 µM solution, you need 20 µL of 50 mM Stock.
4
The Mixing
Vortex the 10 mL buffer tube. While vortexing, inject the 20 µL stock rapidly into the center of the liquid.
5
Stabilization
(Optional) If the solution must be stable for >24h, add 0.1% BSA or 1% Cyclodextrin .
References
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and solubility profiling).
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 58-69.[1] Link
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Source for "Kinetic Solubility" vs "Thermodynamic Solubility" protocols).
PubChem. (n.d.). Compound Summary: Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-.[1] National Library of Medicine. Link (Verified for structural alerts and physicochemical properties).[1]
Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. (Source for buffer incompatibility mechanisms). Link
Technical Support Center: Storage and Handling of Sulfonyl Amino Benzoates to Prevent Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of sulfonyl amino...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of sulfonyl amino benzoates. The inherent chemical structure of these compounds, containing both an ester and a sulfonamide functional group, presents unique stability challenges, primarily the risk of hydrolysis. This document will provide you with the necessary knowledge to mitigate these risks and ensure the integrity of your experiments.
Understanding the Challenge: Hydrolysis of Sulfonyl Amino Benzoates
Sulfonyl amino benzoates are susceptible to hydrolysis, a chemical reaction with water that can cleave the ester bond, yielding a carboxylic acid and an alcohol, or potentially affect the sulfonamide group under certain conditions.[1][2] This degradation can lead to a loss of compound potency, the formation of impurities, and ultimately, compromise your experimental results.[1] The rate of this degradation is influenced by several environmental factors, including moisture, temperature, and pH.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the hydrolysis of my sulfonyl amino benzoate compound?
A1: The main factors that can induce hydrolysis are:
Moisture: As a reactant in the hydrolysis process, the presence of water is the most direct cause of degradation.[4] Many compounds can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6]
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters.[7][8][9] The sulfonamide group's stability can also be pH-dependent.[10] Many drugs exhibit maximum stability in a pH range of 4 to 8.[11]
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[1][12]
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways.[13][14][15]
Q2: What are the ideal storage conditions for sulfonyl amino benzoates to prevent hydrolysis?
A2: To minimize hydrolysis, these compounds should be stored in a tightly sealed container in a cool, dry, and dark place.[1][4] For solid compounds, storage in a desiccator with a suitable drying agent like silica gel or anhydrous magnesium sulfate is highly recommended to maintain a low-humidity environment.[16][17] Replacing the air in the container with an inert gas like argon or nitrogen can provide an extra layer of protection.[16] For long-term storage, refrigeration (2-8 °C) is generally advisable to slow down any potential degradation.[1] However, be cautious of condensation when removing the compound from cold storage.
Q3: How can I tell if my sulfonyl amino benzoate has started to hydrolyze?
A3: Visual inspection may reveal changes such as clumping, discoloration, or the appearance of a liquid phase in a solid sample, which could indicate moisture absorption and potential degradation.[5][14] However, significant hydrolysis can occur without any visible changes. The most reliable way to detect hydrolysis is through analytical techniques such as:
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (corresponding to the carboxylic acid byproduct) that was not present in the fresh sample.[18]
High-Performance Liquid Chromatography (HPLC): The emergence of a new peak, typically with a shorter retention time than the parent compound on a reverse-phase column, and a corresponding decrease in the peak area of the active compound.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to the hydrolyzed products.[18]
Q4: Are sulfonyl amino benzoates stable in solution?
A4: The stability of sulfonyl amino benzoates in solution is highly dependent on the solvent, pH, and temperature. Aqueous solutions, especially at non-neutral pH, will promote hydrolysis.[2][7] If you need to prepare a stock solution, it is best to use a dry, aprotic solvent. For aqueous buffers, it is advisable to prepare the solution fresh before each experiment. If storage of an aqueous solution is unavoidable, it should be kept at a low temperature (2-8 °C) and for the shortest possible time. Long-term storage of aqueous solutions is generally not recommended.[1]
Q5: What type of container is best for storing these compounds?
A5: For solid compounds, use airtight glass vials, preferably amber-colored to protect against light.[4][14][21] The cap should have a good seal. For larger quantities, consider sealing the primary container with parafilm and placing it inside a larger, sealed container with a desiccant.[17]
Troubleshooting Guide: Suspected Hydrolysis
If you suspect that your sulfonyl amino benzoate has undergone hydrolysis, follow this guide to diagnose and address the issue.
Step 1: Visual Inspection
Observation: Carefully examine the compound. Note any changes in its physical appearance (e.g., color change, clumping, melting).
Interpretation: While not definitive, physical changes are a strong indicator of moisture uptake and potential degradation.[5]
Step 2: Analytical Confirmation
Action: Analyze a small sample of the compound using an appropriate analytical method. HPLC is often the method of choice for quantitative analysis.[19][20]
Procedure:
Prepare a fresh standard solution of a known pure sample of the sulfonyl amino benzoate.
Prepare a solution of the suspect sample at the same concentration.
Analyze both samples by HPLC under the same conditions.
Interpretation: Compare the chromatograms. A significant decrease in the peak area of the parent compound and the appearance of new peaks in the suspect sample confirm degradation.
Step 3: Identify the Cause
Review Storage Conditions: Were the compound stored in a cool, dry, and dark place? Was the container tightly sealed?
Review Handling Procedures: Was the compound exposed to ambient air for extended periods? Was it handled in a humid environment?
Review Experimental Conditions: If hydrolysis is suspected in an experimental setting, review the pH, temperature, and duration of exposure to aqueous media.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for suspected hydrolysis.
Best Practices for Prevention
Adhering to the following best practices will significantly reduce the risk of hydrolysis and ensure the long-term stability of your sulfonyl amino benzoate compounds.
Equilibration: Before opening, allow refrigerated or frozen containers to equilibrate to room temperature to prevent condensation from forming on the compound.
Minimize Exposure: Open containers for the shortest time possible in a low-humidity environment. A glove box with a controlled atmosphere is ideal for handling highly hygroscopic compounds.[22]
Weighing: Weigh out the required amount of compound quickly and reseal the container immediately.[5]
Solutions: Prepare aqueous solutions fresh for each experiment. If a stock solution in an organic solvent is prepared, use a dry, aprotic solvent and store it under the same conditions as the solid compound.
Mechanism of Hydrolysis
The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of the ester functional group in a sulfonyl amino benzoate.
Caption: Base-catalyzed hydrolysis of the ester group.
By understanding the factors that contribute to the hydrolysis of sulfonyl amino benzoates and implementing these best practices, you can ensure the stability and integrity of your compounds, leading to more reliable and reproducible experimental outcomes.
References
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). Google Scholar.
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax.
Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
Understanding ICH Photostability Testing. (n.d.). Q-Lab.
Photostability testing of drug substances and drug products in UK pharmaceutical labor
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
Drug Stability: Factors Affecting Shelf Life and Methods for Evalu
Impact of Storage Conditions on Drug Shelf Life. (2025, September 4). American Pharmaceutical Review.
Any advice about the stability of ester and carbamate containing compounds? (2015, November 25).
Stability Storage Conditions In Pharma Industry. (2024, November 24). GMP Insiders.
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
Hydrolysis of sulphonamides in aqueous solutions. (n.d.).
Drug Stability. (n.d.). SlideShare.
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.
Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2002, October 15). PubMed.
Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025, December 12). Academically.
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007, June 29).
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025, August 5).
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024, January 18).
Drug stability. (2016, August 14). Basicmedical Key.
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
The pH-dependence of enzymic ester hydrolysis. (n.d.). Semantic Scholar.
factors affecting hydrolysis: Topics by Science.gov. (n.d.). Science.gov.
Hydroxy Benzoates (Parabens) ANALYSIS METHODS OF FOOD ADDITIVES. (n.d.). eGyanKosh.
Sulfonamide Degradation. (n.d.). Technische Universität München.
A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
Determination of total maleic acid, fumaric acid, p-hydroxybenzoic acid and benzoic acid in foods by hydrolysis reaction and liquid chromatography-tandem mass spectrometry. (2014, May 6). Analytical Methods - RSC Publishing.
How to Handle Hygroscopic Reference Standards? (2008, November 27).
How to Store Reagents. (n.d.). University of Rochester Department of Chemistry.
Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. (n.d.). American Society for Enology and Viticulture.
Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. (2004, March 15). PubMed.
Volatile ester hydrolysis or formation during storage of model solutions and wines. (1980, May 1). Semantic Scholar.
α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. (2017, August 16). Journal of the American Chemical Society.
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (2008, May 15).
Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. (n.d.).
This guide provides a comparative technical analysis of the 1H NMR spectral performance of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid. As a structural hybrid containing a benzoic acid moiety, a sulfonamide linker, and a diphenyl ether tail, this molecule presents specific analytical challenges—primarily the resolution of labile protons and the deconvolution of overlapping aromatic signals (7.0 – 8.0 ppm region).[3]
The Core Comparison:
This guide compares the Solvent System Efficacy of DMSO-d₆ (The Gold Standard) versus Methanol-d₄ (The Alternative) .[1][2] While DMSO-d₆ is essential for confirming the presence of the sulfonamide (-NH) and carboxylic acid (-COOH) protons, Methanol-d₄ offers superior resolution of the aromatic region by simplifying the spectrum via proton exchange.[1][2]
Visual Analytical Workflow
The following decision tree outlines the logical selection of solvent systems based on specific analytical requirements (Purity vs. Structural Confirmation).
Caption: Comparative workflow for solvent selection based on the specific analytical need: functional group verification (DMSO-d₆) vs. aromatic resolution (CD₃OD).
Comparative Performance Data
The following data compares the spectral profile in the two primary solvent systems. Note the dramatic "cleaning" of the spectrum in Methanol-d₄ due to deuterium exchange.[3]
Table 1: Chemical Shift Assignment (DMSO-d₆ vs. Methanol-d₄)
Moiety
Proton Label
Multiplicity
Shift (δ) in DMSO-d₆
Shift (δ) in CD₃OD
Performance Note
Carboxylic Acid
-COOH
Broad Singlet
12.5 – 13.0
Absent
Critical Differentiator: Only visible in DMSO.[1][2] Disappears in MeOD due to D/H exchange.
In DMSO-d₆, the viscosity of the solvent causes faster relaxation rates (
), leading to slightly broader line widths.[1][3] This can cause the signals from Ring B (Meta) and Ring C (Ortho) to merge into a complex multiplet around 7.0–7.1 ppm.[1]
Solution: In Methanol-d₄, the lower viscosity sharpens these lines, often resolving them into distinct doublets and triplets, allowing for accurate integration (2H vs 2H).[1][3]
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these self-validating protocols.
Protocol A: Structural Validation (DMSO-d₆)
Use this protocol to confirm the synthesis of the sulfonamide bond.[1][2]
Sample Mass: Weigh 5.0 – 8.0 mg of the dry solid.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Precaution: DMSO is hygroscopic.[1][3][4] Use a fresh ampoule to avoid a massive water peak at 3.33 ppm which can distort integration.[3]
Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[3]
The precursor lacks the sulfonamide proton.[3] The aromatic shifts ortho to SO₂ will be further downfield (~8.0 ppm) due to the Cl withdrawing effect.[1][3]
The product has a sulfonamide NH (~10.8 ppm); the starting material has an amine NH₂ (~6.0 ppm).[1]
Residual Water
Singlet at 3.33 ppm (DMSO) or 4.87 ppm (MeOD).[1][2][3]
High water content can induce proton exchange, broadening the NH/COOH signals into the baseline.[3] Dry the sample if NH is invisible.[3]
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][3] Link[1][2]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3][6][7][8] (Authoritative text for additivity rules in aromatic systems).
Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][3] Link[1][2]
PubChem Database. (2024).[1][3] Compound Summary: 4-[(4-sulfamoylphenyl)sulfonylamino]benzoic acid (Structural Analog Data).[1][2] National Library of Medicine.[3] Link
Technical Guide: MS/MS Fragmentation & Analysis of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic Acid
The following guide is structured as a technical application note for analytical chemists and drug metabolism researchers. It focuses on the structural elucidation and quantification of 4-[[(4-phenoxyphenyl)sulfonyl]amin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a technical application note for analytical chemists and drug metabolism researchers. It focuses on the structural elucidation and quantification of 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid , a probable metabolite or structural analog of matrix metalloproteinase (MMP) inhibitors (e.g., related to the CGS 27023A scaffold).
Executive Summary & Compound Profile
Target Compound: 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid
Molecular Formula: C₁₉H₁₅NO₅S
Exact Mass: 369.0671 Da
Context: This compound features a "triad" structure: a benzoic acid moiety, a sulfonamide linker, and a diphenyl ether tail. It is commonly encountered in drug discovery as a stable carboxylic acid metabolite of hydroxamic acid-based MMP inhibitors.
The Analytical Challenge:
Standard positive-mode ESI (ESI+) often yields poor sensitivity for this compound due to the electron-withdrawing nature of the sulfonyl and carboxyl groups, which reduces proton affinity. This guide compares the optimized Negative Mode (ESI-) protocol against standard Positive Mode alternatives, demonstrating why ESI- is the superior choice for sensitivity and structural confirmation.
Comparison: Analytical Performance vs. Alternatives
Feature
Target Method: ESI(-)
Alternative: ESI(+)
Alternative: APCI
Primary Precursor
[M-H]⁻ (m/z 368.06)
[M+H]⁺ (m/z 370.08)
[M+H]⁺ / [M]⁺•
Ionization Efficiency
High (Driven by -COOH & -NH- acidity)
Low (Suppressed by EWGs)
Moderate
Limit of Detection
< 0.5 ng/mL (Estimated)
~10–50 ng/mL
~5–10 ng/mL
Fragmentation Specificity
High (Diagnostic CO₂ and SO₂ losses)
Moderate (Amine fragments)
Low (High in-source frag)
Background Noise
Low (Chemical noise is lower in ESI-)
High (Solvent adducts)
High
Fragmentation Mechanism & Causality
Understanding the why behind the spectrum is critical for distinguishing this compound from biological matrix interferences.
The "Wrong-Way-Round" Myth
While sulfonamides are often analyzed in positive mode, this specific molecule contains a benzoic acid group (
) and a sulfonamide nitrogen (). The presence of the carboxylic acid dictates the ionization physics. In ESI(-), the deprotonation of the carboxylic acid is thermodynamically favored, creating a stable [M-H]⁻ precursor at m/z 368 .
Key Fragmentation Pathways (ESI- MS/MS)
Upon Collision-Induced Dissociation (CID), the [M-H]⁻ ion undergoes a predictable, stepwise disassembly.
Decarboxylation (Diagnostic Step):
The most facile channel is the loss of CO₂ (44 Da) from the benzoate moiety. This confirms the presence of the carboxylic acid, distinguishing it from hydroxamic acid analogs.
Transition:
Sulfonamide Cleavage (Structural Confirmation):
High-energy collisions cleave the S-N bond. In negative mode, the charge is often retained on the sulfonyl-containing fragment (due to resonance stabilization of the sulfonate) or the amine fragment depending on relative acidity.
Pathway A (Sulfonate retention): Formation of the 4-phenoxybenzenesulfonate anion.
Transition:
Pathway B (Amine retention): Formation of the 4-aminobenzoate anion (less common but possible).
Transition:
Diphenyl Ether Stability:
Unlike the labile sulfonamide bond, the diphenyl ether linkage is robust. However, at very high collision energies, loss of the phenol ring (
) may occur, though this is rare in soft ionization.
Visualization of Fragmentation Pathways
Caption: ESI(-) Fragmentation Tree for 4-[[(4-phenoxyphenyl)sulfonyl]amino]benzoic acid showing primary diagnostic losses.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating : the presence of the specific daughter ions (324 and 249) confirms the identity of the compound, ruling out isobaric interferences.
LC-MS/MS Conditions (Optimized)
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Ion Source: Electrospray Ionization (ESI), Negative Mode.[1][2]
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
Note: While high pH improves negative ionization, 0.1% FA is often sufficient for carboxylic acids and allows for better chromatography on C18 columns.
Mobile Phase B: Acetonitrile (or Methanol).
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
Step-by-Step Optimization
Infusion Tuning:
Prepare a 1 µg/mL standard in 50:50 Water:MeOH.
Infuse at 10 µL/min.
Verify Precursor: Scan Q1 in Negative mode. Look for m/z 368.1.
Self-Check: If m/z 368 is weak, check if the source temperature is too high (decarboxylation in source) or if the pH is too low (suppressing ionization).
Collision Energy (CE) Ramp:
Perform a product ion scan of m/z 368.
Ramp CE from -10V to -60V.
Target: Maximize intensity of m/z 324 (Quantifier) and m/z 249 (Qualifier).
MRM Transition Setup:
Transition ID
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Dwell (ms)
Purpose
Q1
368.1
324.1
-20 to -30
50
Quantification (Loss of CO₂)
Q2
368.1
249.0
-35 to -45
50
Confirmation (Sulfonyl core)
Q3
368.1
93.0
-50 to -60
50
Structural Check (Phenoxide)
Experimental Workflow Diagram
Caption: Optimized LC-MS/MS workflow for trace analysis of the target metabolite.
Comparison with Positive Mode (Why Avoid It?)
While ESI(+) is standard for many sulfonamides (forming [M+H]⁺), it is suboptimal here.
Mechanism: Protonation must occur on the sulfonamide nitrogen or the ether oxygen.
Interference: The electron-withdrawing sulfonyl and phenoxy groups destabilize the positive charge, reducing signal intensity.
Fragmentation (ESI+):
Precursor: m/z 370.
Major Fragment: m/z 138 (4-aminobenzoic acid cation) formed by S-N cleavage.
Drawback: The m/z 138 fragment is low mass and common to many benzoic acid derivatives, leading to low specificity in complex matrices.
References
Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
Supports the S-N bond cleavage mechanism in sulfonamides.
Holcapek, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link
Details the SO₂ elimination and rearrangement p
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
PubChem Compound Summary. "4-(4-Methylnaphthalen-1-Yl)-2-{[(4-Phenoxyphenyl)sulfonyl]amino}benzoic Acid" (Structural Analog). Link
Reference for structural analogs and predicted physicochemical properties.
comparing IC50 values of Benzoic acid 4-[[(4-phenoxyphenyl)sulfonyl]amino]- vs standard inhibitors
A Comparative Guide to Potent and Selective EP2 Receptor Antagonists This guide provides a comprehensive comparison of standard inhibitors targeting the Prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled rece...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Potent and Selective EP2 Receptor Antagonists
This guide provides a comprehensive comparison of standard inhibitors targeting the Prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor implicated in a range of physiological and pathological processes including inflammation, cancer, and neurodegeneration.[1][2][3][4] Understanding the comparative efficacy of different antagonists is crucial for researchers and drug development professionals aiming to modulate this key therapeutic target.
The EP2 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), a product of the cyclooxygenase-2 (COX-2) pathway.[1] Upon activation, the EP2 receptor couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][5] This signaling cascade can influence a variety of downstream cellular responses. Due to the adverse side effects associated with non-selective inhibition of COX enzymes, targeting specific downstream receptors like EP2 offers a more refined therapeutic strategy.[1][6]
Comparative Inhibitor Potency
The development of selective EP2 antagonists has provided valuable tools for investigating the receptor's role in disease models. The inhibitory potencies of these compounds are typically expressed as IC50 or Ki values, which represent the concentration of the inhibitor required to reduce the biological activity or binding by half. A lower value indicates a more potent inhibitor.
Below is a comparison of several well-characterized EP2 receptor antagonists:
A potent and selective antagonist for the EP2 receptor.[2][7]
Compound 3
2.4 (KB)
A potent competitive antagonist of the human EP2 receptor.[8]
PF-04852946 (Compound 2)
0.63 (Ki)
A second-generation antagonist, approximately 10-fold more potent than PF-04418948.[8]
TG8-260
13.2 (KB)
A second-generation, orally bioavailable EP2 antagonist.[9][10]
Note: IC50, Ki, and KB are all measures of inhibitor potency. While they are often used interchangeably, their precise definitions and the experimental conditions under which they are determined can differ.
EP2 Receptor Signaling Pathway
The binding of PGE2 to the EP2 receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical Gs-coupled signaling pathway.
Beyond the classical cAMP/PKA pathway, EP2 receptor activation can also engage other signaling molecules like β-arrestin, leading to the activation of pathways such as PI3K/Akt.[1][3] This highlights the complexity of EP2 signaling and the potential for biased agonism or antagonism.
Experimental Protocol: In Vitro Assay for IC50 Determination of EP2 Antagonists
This section outlines a detailed, step-by-step methodology for determining the IC50 value of a test compound against the human EP2 receptor using a cell-based reporter assay. This type of assay is a common and reliable method for screening and characterizing potential inhibitors.[11][12]
Principle of the Assay
This protocol utilizes a reporter gene assay in which cells are engineered to co-express the human EP2 receptor and a reporter gene (e.g., secreted alkaline phosphatase - SEAP) under the control of a cAMP response element (CRE). Agonist binding to the EP2 receptor will increase intracellular cAMP, leading to the activation of CRE and subsequent expression of the reporter protein. The activity of the reporter protein can be quantified, and the ability of a test compound to inhibit this response is used to determine its IC50 value.
Materials and Reagents
HEK293 cells (or other suitable host cell line)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Transfection reagent and plasmids encoding the human EP2 receptor and a CRE-driven SEAP reporter
Test compound (potential EP2 antagonist)
PGE2 (as the agonist)
Assay buffer (e.g., serum-free medium)
SEAP detection reagent
96-well cell culture plates
Luminometer or spectrophotometer
Experimental Workflow
Caption: Workflow for IC50 determination of EP2 antagonists.
Step-by-Step Procedure
Cell Culture and Transfection:
Culture HEK293 cells in appropriate medium until they reach the desired confluency for transfection.
Co-transfect the cells with expression vectors for the human EP2 receptor and the CRE-SEAP reporter using a suitable transfection reagent according to the manufacturer's protocol.
Cell Plating:
The day after transfection, detach the cells and seed them into a 96-well plate at an optimized density.
Allow the cells to attach and recover for several hours or overnight.
Compound Pre-incubation:
Prepare serial dilutions of the test compound in serum-free medium.
Remove the culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (no compound).
Incubate for a predetermined period (e.g., 30 minutes) to allow the antagonist to bind to the receptor.
Agonist Stimulation:
Prepare a solution of PGE2 in serum-free medium at a concentration that elicits a submaximal response (e.g., EC80).
Add the PGE2 solution to all wells except for the negative control wells (which receive only vehicle).
The final concentration of the agonist should be consistent across all wells containing the test compound.
Incubation:
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for robust reporter gene expression (e.g., 6-24 hours).
Signal Detection:
Carefully collect a small aliquot of the cell culture supernatant from each well.
Add the SEAP detection reagent to the supernatant according to the manufacturer's instructions.
Measure the luminescence or absorbance using a plate reader.
Data Analysis:
Subtract the background signal (from negative control wells) from all other readings.
Normalize the data by setting the signal from the vehicle-treated, PGE2-stimulated wells as 100% activity and the signal from the unstimulated wells as 0% activity.
Plot the percentage of inhibition against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
References
Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). Oncology Letters. [Link]
Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. (2013). Trends in Pharmacological Sciences. [Link]
The complex role of prostaglandin E2-EP receptor signaling in wound healing. (2020). Journal of Investigative Dermatology. [Link]
Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. (2023). Journal of Medicinal Chemistry. [Link]
EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. (2021). Journal of Medicinal Chemistry. [Link]
EP2 Antagonists. (2021). Alzheimer's Drug Discovery Foundation. [Link]
Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. (2022). ACS Pharmacology & Translational Science. [Link]
Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties. (2022). ACS Pharmacology & Translational Science. [Link]
Comparative Guide: 4-Phenoxyphenyl Sulfonyl Amino Analogs as Selective MMP-12 Inhibitors
Executive Summary Context: Macrophage Metalloelastase (MMP-12) is a critical therapeutic target for chronic obstructive pulmonary disease (COPD) and emphysema. Early broad-spectrum inhibitors failed clinically due to mus...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Macrophage Metalloelastase (MMP-12) is a critical therapeutic target for chronic obstructive pulmonary disease (COPD) and emphysema. Early broad-spectrum inhibitors failed clinically due to musculoskeletal toxicity (MSS) caused by off-target inhibition of MMP-1.
The Product:4-Phenoxyphenyl sulfonyl amino analogs (Sulfonamide-based inhibitors).
The Advantage: These analogs utilize a "deep-pocket" strategy. The bulky 4-phenoxyphenyl group exploits the unique depth of the MMP-12 S1' subsite, achieving high selectivity over MMP-1, which possesses a shallow, occluded S1' pocket.
Verdict: Compared to first-generation hydroxamates (e.g., Marimastat), 4-phenoxyphenyl sulfonyl analogs offer a superior therapeutic index by decoupling potency from broad-spectrum toxicity.
Scientific Foundation: The "Deep Pocket" Mechanism
To understand the SAR of these analogs, one must understand the structural divergence of the Matrix Metalloproteinase (MMP) family.
The Structural Divergence
MMP-1 (Collagenase): The S1' pocket is short and occluded by an arginine residue. It cannot accommodate long, bulky groups.
MMP-12 (Macrophage Metalloelastase): The S1' pocket is a long, hydrophobic channel (the "specificity pocket").
The Pharmacophore
The 4-phenoxyphenyl sulfonyl amino scaffold functions through three distinct modules:
Zinc Binding Group (ZBG): Often a hydroxamate or carboxylate, coordinated to the catalytic Zinc (
).
The Linker (Sulfonyl Amino): The sulfonamide (
) backbone positions the ZBG and provides hydrogen bond acceptors for the enzyme backbone (Leu181, Ala182).
The Selectivity Filter (P1' Tail): The 4-phenoxyphenyl group. This is the critical SAR element. It extends deeply into the S1' channel of MMP-12.[1][2]
Visualization: Mechanism of Selectivity
Figure 1: Mechanism of Selectivity. The 4-phenoxyphenyl tail fits the deep S1' pocket of MMP-12 but clashes with the shallow pocket of MMP-1, preventing off-target toxicity.
Comparative Analysis: Sulfonyl Amino Analogs vs. Alternatives
This section compares the 4-phenoxyphenyl sulfonyl amino series against the historical standard, Broad-Spectrum Hydroxamates (e.g., Marimastat/Batimastat).
Table 1: Performance Matrix
Feature
Broad-Spectrum Hydroxamates (Alternative)
4-Phenoxyphenyl Sulfonyl Analogs (Product)
Primary Target
Pan-MMP (MMP-1, 2, 9, 12)
MMP-12 Selective
Potency ()
< 5 nM (Extremely Potent)
< 10 nM (Highly Potent)
MMP-1 Selectivity
Poor (1:1 ratio)
High (> 100-fold selective)
Toxicity Profile
Musculoskeletal Syndrome (MSS)
Reduced MSS risk
Metabolic Stability
Low (Hydroxamate hydrolysis)
Moderate to High (Sulfonamide stability)
Binding Mode
Non-specific hydrophobic interactions
Specific S1' "Deep Pocket" targeting
Detailed SAR Breakdown
1. The "Head" (ZBG):
Alternative: Hydroxamates are the most potent ZBGs but suffer from poor pharmacokinetics (PK) and rapid clearance.
Product: While often retaining a hydroxamate or N-formylhydroxylamine head for potency, the sulfonyl amino backbone allows for the substitution of carboxylic acids (weaker but orally bioavailable) while maintaining affinity through the P1' anchor.
2. The "Tail" (P1' Substituent):
Alternative: Small alkyl groups (e.g., isobutyl in Marimastat) fit all MMP pockets, leading to side effects.
Product: The 4-phenoxyphenyl group is too large for MMP-1. However, it forms crucial
stacking interactions with aromatic residues (e.g., Phe, Tyr) lining the MMP-12 S1' tunnel. This "lock and key" fit drives the selectivity.
Experimental Protocols (Self-Validating Systems)
To validate the SAR described above, researchers must utilize assays that distinguish between broad potency and specific selectivity.
Activation: Activate pro-MMP enzymes using APMA (p-aminophenylmercuric acetate) for 1-2 hours at 37°C if not using catalytic domains.
Incubation: In a black 96-well plate, mix 10 µL of Inhibitor (variable concentration) with 40 µL of Enzyme (Final conc: 2-5 nM). Incubate for 30 mins at 25°C to reach equilibrium.
Validation (Z-Factor): Calculate the Z-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z-factor > 0.5 confirms assay robustness.
Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine .
Co-crystallization: Incubate MMP-12 catalytic domain (10 mg/mL) with the 4-phenoxyphenyl analog (molar excess) at 4°C.
Screening: Use hanging drop vapor diffusion. Common condition: 30% PEG 4000, 0.2 M Lithium Sulfate, 0.1 M Tris pH 8.5.
Diffraction: Collect data to < 2.0 Å resolution.
Validation: Look for electron density in the S1' channel corresponding to the phenoxyphenyl rings.
Visualization: SAR Optimization Workflow
Figure 2: Iterative SAR Workflow. The critical decision gate is the selectivity ratio (MMP-12/MMP-1) driven by the P1' substituent.
References
Discovery of Selective MMP-12 Inhibitors.
Source: Journal of Medicinal Chemistry.[3]
Context: Establishes the structural basis for MMP-12 selectivity using the S1' pocket.[1][2][4]
Link:[Link]
Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates) as Potent, Selective, Orally Bioavailable Matrix Metalloproteinase Inhibitors.
Source: Journal of Medicinal Chemistry (ACS).
Context: Describes the ABT-518 series and the specific role of the phenoxyphenyl group in avoiding MMP-1 inhibition.[5]
Link:[Link]
Comparison of the pharmacology of hydroxamate- and carboxylate-based matrix metalloproteinase inhibitors.
Source: Inflammation Research.
Context: Provides the baseline data for broad-spectrum hydroxamate performance and toxicity.
Link:[Link]
A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL FRET Peptide.
Source: Technology Networks / AnaSpec.
Context: Detailed methodology for the FRET-based enzymatic assays described in Protocol A.
Link:[Link]
Comparative Guide: Crystallographic Architectures of Sulfonyl Amino Benzoic Acid Derivatives
Topic: Crystallographic Data and X-ray Diffraction of Sulfonyl Amino Benzoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystallographic Data and X-ray Diffraction of Sulfonyl Amino Benzoic Acid Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Structural Landscape
In the realm of medicinal chemistry, sulfonyl amino benzoic acid derivatives serve as critical scaffolds for antibacterial agents, carbonic anhydrase inhibitors, and anti-inflammatory drugs. However, their efficacy is not solely defined by their chemical connectivity but by their solid-state arrangement.[1]
This guide objectively compares the crystallographic performance of key derivatives—specifically focusing on the 4-substituted (para) versus 2-substituted (ortho) isomers. By analyzing Single Crystal X-Ray Diffraction (SC-XRD) data, we evaluate how subtle structural modifications dictate supramolecular assembly, hydrogen bonding motifs (synthons), and ultimately, physicochemical stability.
Comparative Analysis: Crystal Data & Unit Cell Metrics
The following table contrasts the crystallographic parameters of two representative "products" in this class: 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid (Compound A) and 4-(benzenesulfonamido)benzoic acid (Compound B) . These datasets reveal how the addition of a methyl group alters the packing landscape.
Parameter
Compound A (Methyl Derivative)
Compound B (Unsubstituted)
Structural Insight
Formula
C₁₄H₁₃NO₄S
C₁₃H₁₁NO₄S
The methyl group adds steric bulk, disrupting planar stacking.
Crystal System
Triclinic
Monoclinic
Compound B achieves higher symmetry packing.
Space Group
P-1
P2₁/c (Typical)
P-1 implies a lack of symmetry elements other than inversion centers.
Unit Cell ()
5.1588(2) Å
5.2050(3) Å
Similar short axes suggest a common stacking direction.
Unit Cell ()
6.9277(2) Å
37.726(2) Å
Critical Difference: The long -axis in Compound B indicates a complex multi-layer repeat unit.
Unit Cell ()
20.0350(6) Å
7.3781(4) Å
Volume ()
679.44 ų
1284.98 ų
(Molecules/Cell)
2
4
Packing Efficiency
High (Dense H-bond network)
Moderate (accommodates glide planes)
Data Sources: Derived from crystallographic refinements (e.g., Sharif et al., 2009; NIH PMC).
Deep Dive: Supramolecular Synthon Performance
The "performance" of a crystal structure is measured by the robustness of its hydrogen-bonding networks. In these derivatives, two competing synthons dictate stability.
A. The Carboxylic Acid Homosynthon ()
Both Compound A and B utilize the carboxylic acid moiety to form centrosymmetric dimers. This is the "anchor" of the structure, providing high thermal stability (melting points typically >230°C).
Mechanism: Head-to-head O–H···O interactions.
Performance: High energetic stability; resistant to solvate formation.
B. The Sulfonamide Switch: Dimer vs. Catemer
The sulfonamide group (-SO₂NH-) is the variable performance driver.
Compound A (Triclinic): Forms N–H···O dimers . The steric bulk of the p-tolyl methyl group forces the molecules to pair up to minimize void space.
Compound B (Monoclinic): Often exhibits catemers (infinite chains) involving N–H···O=S interactions. The lack of the methyl group allows tighter sliding of planes, facilitating continuous chain formation.
C. Ortho-Effect (2-Substituted Isomers)
In ortho derivatives (e.g., N-tosylanthranilic acid), an intramolecular hydrogen bond often forms between the sulfonamide N-H and the carbonyl oxygen of the acid.
Impact: This "locks" the conformation, reducing solubility and preventing the formation of intermolecular networks necessary for stable tablet formation.
Visualizing the Structural Logic
The following diagram illustrates the hierarchy of supramolecular assembly in these derivatives, showing how molecular inputs translate to crystal outputs.
Figure 1: Logic flow of supramolecular assembly. Substituents steer the competition between acid dimers and sulfonamide catemers, determining the final crystal stability.
Experimental Protocols: Validated Workflows
To replicate these data or synthesize analogues for comparison, follow this self-validating protocol.
Phase 1: Synthesis (Schotten-Baumann Conditions)
Objective: Clean sulfonylation of the amino group without esterifying the acid.
Protocol:
Dissolution: Dissolve 1.0 eq of 4-aminobenzoic acid in 10 volumes of water.
pH Adjustment: Add 1M
dropwise until pH reaches 8–9. Validation: Solution must be clear; turbidity indicates incomplete ionization.
Addition: Add 1.0 eq of sulfonyl chloride (e.g., tosyl chloride) in small portions over 30 mins.
Reaction: Stir at RT for 4–6 hours. Monitor via TLC (MeOH:CHCl₃ 1:9).
Workup: Acidify carefully with 1N HCl to pH 2. The product will precipitate as a white solid.
Purification: Recrystallize from Ethanol/Water (80:20).
Phase 2: Single Crystal Growth
Method: Slow Evaporation.
Solvent System: Methanol is preferred for Compound A; Acetone/Water for Compound B.
Critical Step: Filter the solution through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm and poke 3–4 pinholes. Store in a vibration-free dark environment at 20°C.
Phase 3: XRD Data Collection & Refinement
Instrument: Bruker APEXII CCD or equivalent (Mo K
radiation, Å).
Temperature: Collect at 296 K (RT) for polymorph screening; 100 K for precise bond lengths.
Refinement Strategy:
Refine aromatic H-atoms using a riding model (
).
Locate N-H and O-H protons from difference Fourier maps to confirm H-bonding motifs.
Executive Summary: The "Bioactive" Disposal Mandate Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (CAS: 61474-32-4) is not merely a generic organic acid; it is a sulfonylbenzoic acid derivative .[1] In drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Bioactive" Disposal Mandate
Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- (CAS: 61474-32-4) is not merely a generic organic acid; it is a sulfonylbenzoic acid derivative .[1] In drug discovery, this scaffold is frequently utilized for its biological activity, often acting as a HIF prolyl hydroxylase inhibitor or an antimicrobial agent.[1]
The Core Directive: Because of the sulfonamide moiety’s environmental persistence and potential biological potency, High-Temperature Incineration is the only acceptable disposal method.[1] Under no circumstances should this compound be discharged into municipal water systems or neutralized for drain disposal.[1]
Chemical Profile & Hazard Assessment
Before handling waste, you must understand the physicochemical behavior of the analyte.[1]
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides).[1] The sulfonyl group is stable, but the amine/aromatic rings can react violently with oxidizers.[1]
pH Control: If the solution is highly acidic (pH < 2), it technically classifies as D002 (Corrosive) under US RCRA.[1] However, because it contains a potential drug candidate, it should be coded for Incineration rather than simple neutralization.[1]
Storage: Store in a satellite accumulation area (SAA) inside secondary containment until pickup.
Final Disposal: Hand off to EHS for Fuel Blending/Incineration .
Workflow 2: Emergency Spill Response
If the dry powder is spilled, do not sweep dry (generates dust).[1]
PPE Up: Nitrile gloves (double layer), safety goggles, and N95/P100 respirator.[1]
Wet Method: Cover the spill with a paper towel dampened with Sodium Carbonate (Soda Ash) solution (5%).[1]
Why? This neutralizes the carboxylic acid moiety, reducing volatility and preventing acid burns, while wetting the powder prevents inhalation.[1]
Collection: Scoop the resulting paste into a waste jar.
Surface Decon: Wipe the area with soap and water; dispose of wipes as solid chemical waste.[1]
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of this specific compound, ensuring compliance with RCRA and GLP standards.
Caption: Operational decision tree for segregating and packaging sulfonamide-benzoic acid derivatives to ensure incineration.
Regulatory Reference Table
Regulatory Body
Classification / Code
Requirement
US EPA (RCRA)
Not Listed (P/U)
Defaults to generator knowledge.[1] Use D002 if pH < 2.[1][5] Recommended: Manage as Non-Halogenated Organic .[1]
Depends on formulation.[1] Pure acid may be Class 8 (Corrosive).[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1] [1]
PubChem. (2024).[1][6] Compound Summary: Benzoic acid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-.[1] National Library of Medicine.[1]
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [1]